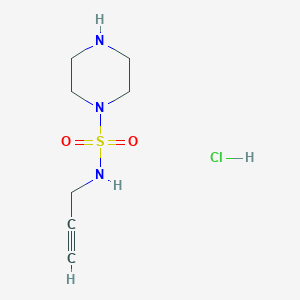![molecular formula C12H16ClNO2 B1422013 2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide CAS No. 1311314-43-8](/img/structure/B1422013.png)
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide
説明
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 . The compound is stored at room temperature and is in the form of an oil .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.72 . It is stored at room temperature and is in the form of an oil . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.科学的研究の応用
Herbicide Metabolism and Environmental Impact
Metabolism in Human and Rat Liver Microsomes : Acetochlor is metabolized in rat and human liver microsomes, producing various metabolites. This metabolism involves complex pathways leading to DNA-reactive compounds, potentially explaining its carcinogenic properties in rats (Coleman et al., 2000).
Radiosynthesis for Metabolism Studies : Radiosynthesis methods have been developed for acetochlor to study its metabolism and mode of action. Such studies are crucial for understanding the environmental and health impacts of this herbicide (Latli & Casida, 1995).
Impact on Soil and Plant Interaction : Research has shown that the presence of wheat straw and irrigation can affect the reception and activity of acetochlor in soil, impacting its efficacy and environmental footprint (Banks & Robinson, 1986).
Plant Physiology and Herbicide Resistance
Tolerance in Plant Species : Studies indicate that tolerant plants like corn can metabolize acetochlor more effectively than sensitive plants like wheat, which is a key factor in its selective herbicidal action (Jablonkai & Dutka, 1985).
Hydrologic System Impact : Acetochlor has been detected in rain and stream samples in the Midwestern United States, emphasizing the need to understand its environmental transport and persistence (Kolpin et al., 1996).
Initial Metabolism in Seedlings : Research has shown that different crop and weed species metabolize acetochlor into thioether conjugates initially, which is a significant factor in its phytotoxicity (Breaux, 1987).
Chemical Synthesis and Characterization
Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of similar compounds to acetochlor, providing insights into its chemical properties and potential modifications for improved efficacy or safety (Zhong-cheng & Shu, 2002).
Adsorption and Soil Interaction : The adsorption behavior of acetochlor in soil, its bioactivity, and the efficacy of soil tests have been examined, highlighting its interaction with different soil types (Weber & Peter, 1982).
Water Pollution Potential : A study comparing acetochlor with related compounds in terms of their leaching behavior and potential for water pollution provided a preliminary assessment of its environmental risks (Balinova, 1997).
Cytochrome P450 System Involvement in Biodegradation : Research on a cytochrome P450 system in Rhodococcus sp. that's involved in the biodegradation of acetochlor highlights potential pathways for its environmental mitigation (Wang et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-[[4-(ethoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDSFIYQPGAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)
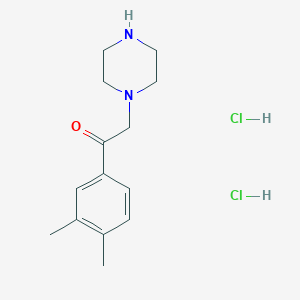
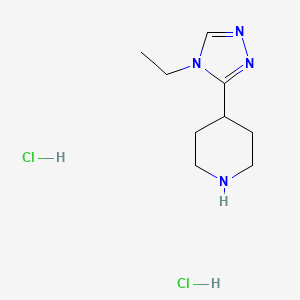
![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1421940.png)
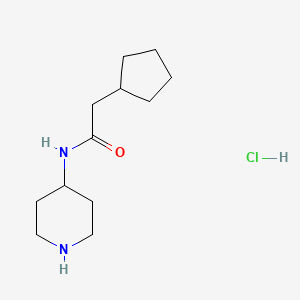

![1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1421944.png)
![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)

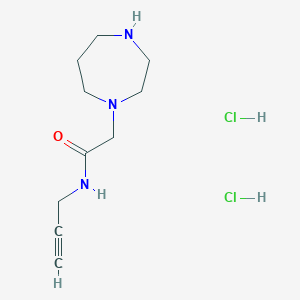
![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)
